molecular formula C12H14O3 B12011978 2-[4-(But-2-enyl]phenoxy)acetic acid CAS No. 7154-84-9

2-[4-(But-2-enyl]phenoxy)acetic acid

Cat. No.: B12011978
CAS No.: 7154-84-9
M. Wt: 206.24 g/mol
InChI Key: OXIFLECLSFRBKV-NSCUHMNNSA-N
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Description

2-[4-(But-2-enyl]phenoxy)acetic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of phenoxyacetic acid, characterized by the presence of a but-2-enyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(But-2-enyl]phenoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-(but-2-enyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(But-2-enyl]phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The but-2-enyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated phenoxyacetic acids.

Scientific Research Applications

2-[4-(But-2-enyl]phenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(But-2-enyl]phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler analog without the but-2-enyl group.

    2-[4-[(E)-but-2-enyl]phenoxy]acetic acid: A geometric isomer with different spatial arrangement.

    2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]acetic acid: A more complex derivative with additional phenyl groups.

Uniqueness

2-[4-(But-2-enyl]phenoxy)acetic acid is unique due to the presence of the but-2-enyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

7154-84-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[4-[(E)-but-2-enyl]phenoxy]acetic acid

InChI

InChI=1S/C12H14O3/c1-2-3-4-10-5-7-11(8-6-10)15-9-12(13)14/h2-3,5-8H,4,9H2,1H3,(H,13,14)/b3-2+

InChI Key

OXIFLECLSFRBKV-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CC=C(C=C1)OCC(=O)O

Canonical SMILES

CC=CCC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

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